(R)-tert-Butyl 3-((4-chlorophenyl)thio)pyrrolidine-1-carboxylate
Description
(R)-tert-Butyl 3-((4-chlorophenyl)thio)pyrrolidine-1-carboxylate is a chiral pyrrolidine-based carbamate derivative featuring a tert-butyl carbamate group at the 1-position and a 4-chlorophenylthio substituent at the 3-position of the pyrrolidine ring. The sulfur atom in the thioether linkage enhances lipophilicity, which may influence membrane permeability and metabolic stability.
Properties
IUPAC Name |
tert-butyl (3R)-3-(4-chlorophenyl)sulfanylpyrrolidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20ClNO2S/c1-15(2,3)19-14(18)17-9-8-13(10-17)20-12-6-4-11(16)5-7-12/h4-7,13H,8-10H2,1-3H3/t13-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEYYYYJAZMMAHH-CYBMUJFWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)SC2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC[C@H](C1)SC2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20ClNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-tert-Butyl 3-((4-chlorophenyl)thio)pyrrolidine-1-carboxylate typically involves the reaction of ®-tert-butyl 3-hydroxypyrrolidine-1-carboxylate with 4-chlorothiophenol under suitable conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed .
Industrial Production Methods
Industrial production of ®-tert-Butyl 3-((4-chlorophenyl)thio)pyrrolidine-1-carboxylate may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
®-tert-Butyl 3-((4-chlorophenyl)thio)pyrrolidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or sulfide using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols, sulfides.
Substitution: Various substituted pyrrolidine derivatives.
Scientific Research Applications
Biological Activities
Antiviral Properties
(R)-tert-Butyl 3-((4-chlorophenyl)thio)pyrrolidine-1-carboxylate has demonstrated promising antiviral activities. Compounds with similar structures have been investigated for their ability to inhibit viral replication, positioning them as candidates for therapeutic use against viral infections. The presence of the chlorophenyl group is believed to enhance biological activity through increased lipophilicity, allowing better interaction with viral targets.
Mechanism of Action
Studies on the interaction of this compound with various biological targets, including enzymes and receptors, are ongoing. These investigations aim to elucidate its mechanism of action and effectiveness as a therapeutic agent, which could lead to the development of new antiviral drugs.
Synthetic Routes
The synthesis of this compound typically involves multi-step organic reactions. A common synthetic route includes:
- Reagent Preparation : Reacting acetylacetone with 4-chlorothiophenol in the presence of a base.
- Isolation : Using purification techniques such as column chromatography to isolate the desired product.
This method highlights the complexity involved in synthesizing this compound while ensuring high purity and yield.
Mechanism of Action
The mechanism of action of ®-tert-Butyl 3-((4-chlorophenyl)thio)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The compound may act as an inhibitor or modulator of certain enzymes or receptors, affecting various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Structural Analogs: Key Differences
The compound shares structural homology with other tert-butyl carbamate derivatives, such as tert-butyl 4-amino-4-(pyridin-3-yl)piperidine-1-carboxylate (PK03447E-1) . A comparative analysis is outlined below:
Key Implications:
- Substituent Effects : The 4-chlorophenylthio group in the target compound may confer higher lipophilicity than the pyridinyl-amine substituent in PK03447E-1, altering solubility and bioavailability.
- Reactivity : The thioether group in the target compound is prone to oxidation, whereas the amine in PK03447E-1 may participate in hydrogen bonding or salt formation, influencing pharmacokinetic profiles .
Limitations of Available Data
Direct comparative studies between these compounds are scarce. Most inferences derive from structural extrapolation rather than empirical data. For example:
- PK03447E-1’s physical properties (e.g., light yellow solid) highlight the need for similar empirical characterization of the pyrrolidine derivative.
Biological Activity
(R)-tert-Butyl 3-((4-chlorophenyl)thio)pyrrolidine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including antiviral properties, interaction studies, and comparisons with structurally similar compounds.
Chemical Structure and Properties
- Molecular Formula : C15H20ClNO2S
- Molecular Weight : Approximately 341.90 g/mol
- IUPAC Name : tert-butyl (R)-3-((4-chlorophenyl)thio)pyrrolidine-1-carboxylate
The compound features a pyrrolidine ring substituted with a tert-butyl group and a 4-chlorophenylthio moiety, which enhances its lipophilicity and biological interactions .
Antiviral Properties
This compound has exhibited promising antiviral activity. Compounds with similar structures have been investigated for their ability to inhibit viral replication, positioning them as candidates for therapeutic use against various viral infections. The presence of the chlorophenyl group is believed to enhance the compound's biological activity through increased interactions with viral targets.
Interaction Studies
Studies focusing on the binding affinity of this compound to various biological targets, including enzymes and receptors, have been conducted. These investigations are crucial for elucidating its mechanism of action and effectiveness as a therapeutic agent. For instance, the compound's interactions may involve hydrophobic contacts and hydrogen bonding, which are essential for its pharmacological effects .
Comparative Analysis with Similar Compounds
The following table summarizes the structural features and biological activities of compounds related to this compound:
| Compound Name | Structure Features | Biological Activity | Notable Differences |
|---|---|---|---|
| (R)-tert-Butyl 3-((4-fluorophenyl)thio)pyrrolidine-1-carboxylate | Similar pyrrolidine structure with fluorine | Potentially similar antiviral | Fluorine may enhance metabolic stability |
| tert-butyl 4-((4-chlorophenyl)thio)methylpiperidine-1-carboxylate | Piperidine ring instead of pyrrolidine | Different receptor interactions | Piperidine may alter pharmacokinetics |
| tert-butyl (2s)-2-(4-bromophenyl)morpholine-4-carboxylate | Morpholine ring structure | Antiviral properties reported | Morpholine may provide different solubility characteristics |
This comparative analysis highlights the unique combination of structural elements in this compound that influences its pharmacological profile and potential therapeutic applications.
Case Studies and Research Findings
Recent studies have explored the synthesis and biological evaluation of derivatives based on this compound. For example, modifications to the pyrrolidine ring or substituents have yielded compounds with enhanced activity against specific viral strains or improved binding affinities to target proteins.
One notable study demonstrated that certain derivatives exhibited IC50 values comparable to established antiviral agents, suggesting that further optimization could lead to clinically relevant therapies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
